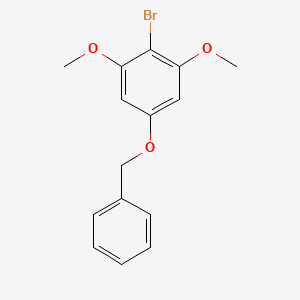

![molecular formula C15H11N3 B14240295 5-Methyl-6H-pyridazino[4,5-B]carbazole CAS No. 213605-02-8](/img/structure/B14240295.png)

5-Methyl-6H-pyridazino[4,5-B]carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

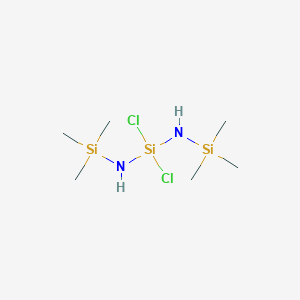

5-Methyl-6H-pyridazino[4,5-B]carbazole is a heterocyclic compound that belongs to the pyridazino[4,5-B]carbazole family.

Métodos De Preparación

The synthesis of 5-Methyl-6H-pyridazino[4,5-B]carbazole typically involves the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction is a key step in the preparation of b-fused carbazoles structurally related to pyrido[4,3-b]carbazole-type alkaloids. The compound can be obtained in only four steps, making it a relatively straightforward synthesis .

Análisis De Reacciones Químicas

5-Methyl-6H-pyridazino[4,5-B]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents for oxidation and hydroxylamine hydrochloride for nitrile synthesis . Major products formed from these reactions include 5-methyl-4-oxo-4,6-dihydro-3H-pyridazino[4,5-B]carbazole-1-carbonitrile .

Aplicaciones Científicas De Investigación

5-Methyl-6H-pyridazino[4,5-B]carbazole has been extensively studied for its potential antitumor activity. It is considered a 3-aza bioisoster of the antitumor alkaloid olivacine . The compound has shown significant antitumor activity in vitro, making it a promising candidate for further development as an anticancer agent .

Mecanismo De Acción

The primary mechanism of action of 5-Methyl-6H-pyridazino[4,5-B]carbazole involves the stabilization of the “cleavable complex” formed between DNA and the enzyme topoisomerase II . This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is similar to that of other pyridocarbazole alkaloids, such as ellipticine and olivacine .

Comparación Con Compuestos Similares

5-Methyl-6H-pyridazino[4,5-B]carbazole is structurally similar to other pyridocarbazole alkaloids, including ellipticine, olivacine, and their derivatives . These compounds share a common tetracyclic skeleton with variations in the nitrogen atom positions and substituents. The unique feature of this compound is the incorporation of an additional nitrogen atom into the tetracyclic skeleton, which distinguishes it from other related compounds .

Propiedades

Número CAS |

213605-02-8 |

|---|---|

Fórmula molecular |

C15H11N3 |

Peso molecular |

233.27 g/mol |

Nombre IUPAC |

5-methyl-3H-pyridazino[4,5-b]carbazole |

InChI |

InChI=1S/C15H11N3/c1-9-13-8-17-16-7-10(13)6-12-11-4-2-3-5-14(11)18-15(9)12/h2-8,17H,1H3 |

Clave InChI |

NNKLSCAOHCHLBV-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=C3C=CC=CC3=N2)C=C4C1=CNN=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenol](/img/structure/B14240236.png)

![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)

![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)

![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)

![1-[(9H-Fluoren-9-YL)methyl]piperazine](/img/structure/B14240276.png)

![5-[1-(3-methylthiophen-2-yl)ethyl]-1H-imidazole](/img/structure/B14240284.png)

![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)